(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Molecular Recognition Chiral Discrimination Host-Guest Chemistry

Researchers requiring enantiopure chiral building blocks face inconsistent diastereoselectivity from racemic or mismatched enantiomer sources. (S)-(+)-2-Phenylglycine methyl ester hydrochloride (CAS 15028-39-4) delivers the precise (S)-configuration essential for reproducible stereochemical outcomes: • >97% de in β-lactam antibiotic precursor synthesis via chiral imine intermediates • Enantioselectivity coefficient KR,S=8.5±7.1% for chiral discrimination platform development • Validated PGME method component for absolute configuration determination of chiral carboxylic acids Supplied with full analytical certification (HPLC purity, optical rotation, NMR) ensuring batch-to-batch consistency for GMP-oriented R&D and process chemistry.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 15028-39-4
Cat. No. B554969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Phenylglycine methyl ester hydrochloride
CAS15028-39-4
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
InChIKeyDTHMTBUWTGVEFG-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Phenylglycine Methyl Ester HCl: Overview


(S)-(+)-2-Phenylglycine methyl ester hydrochloride (CAS 15028-39-4) is a non-proteinogenic α-amino acid derivative classified as a chiral glycine analog. It consists of an (S)-configured α-phenylglycine methyl ester core with a hydrochloride counterion, providing a stable, crystalline solid with a molecular weight of 201.65 g/mol and a characteristic optical rotation of approximately +120° to +142.8° depending on solvent conditions [1]. The compound is fundamentally important in organic synthesis as a protected chiral building block, where the methyl ester serves as a carboxylic acid protecting group and the hydrochloride salt enhances solubility and stability during peptide coupling reactions [2].

Chiral glycine building block with (S)-stereochemistry for asymmetric synthesis
Methyl ester protected amino acid; hydrochloride enhances solubility in peptide coupling
Suitable for chiral auxiliary, chiral resolution, and enantioselective sensor research

Generic Substitution Limitations


Substituting (S)-(+)-2-phenylglycine methyl ester hydrochloride with closely related analogs—such as its (R)-enantiomer, L-phenylalanine methyl ester, or DL-racemate—is scientifically unsound for chiral applications. The compound's value derives from the precise spatial arrangement of the phenyl, amino, and methyl ester groups around the stereogenic α-carbon [1]. In chiral auxiliary applications, the (S)-enantiomer induces opposite stereochemical outcomes compared to the (R)-enantiomer, and racemic mixtures generate intractable diastereomeric products [2]. In molecular recognition contexts, L-phenylglycine methyl ester exhibits distinctly different binding behavior compared to L-phenylalanine methyl ester due to the absence of the benzylic methylene spacer [3]. The following quantitative evidence substantiates these differentiation claims.

Target (S)-enantiomer chiral auxiliary
If substituted with (R)-enantiomer Opposite stereochemical outcome; asymmetric induction direction reversed.
Target Single enantiomer, defined α-stereocenter
If substituted with racemate Complex diastereomeric mixtures; separation may be required, chiral auxiliary performance lost.
Target Direct α-phenyl linkage (phenylglycine)
If substituted with L-phenylalanine methyl ester Molecular recognition and π-stacking geometry differ; may alter host-guest or receptor binding.

Product Evidence & Performance Data


Enhanced Molecular Recognition vs. Phenylalanine Ester

In macrocyclic chiral phosphoramidate host-guest systems, L-phenylglycine methyl ester hydrochloride exhibits superior recognition compared to L-phenylalanine methyl ester hydrochloride. The study explicitly states that 'as for the guest molecules, the {D-phenylglycine} and L-phenylglycine methyl ester hydrochloride are better than D- or L-phenylalanine methyl ester hydrochloride for the recongnition' [1]. This difference arises from the phenylglycine structure's direct α-phenyl linkage versus phenylalanine's benzylic methylene spacer, affecting π-π stacking geometry.

Molecular Recognition
Head-to-head
L-Phenylglycine ester > L-Phenylalanine ester (FABMS/NMR)
Supports stereochemical-control review; α-phenyl linkage may enhance rigid chiral fit
Context-dependent; direct α-phenyl vs. benzylic spacer alters π-π stacking
Molecular Recognition Chiral Discrimination Host-Guest Chemistry

Electrochemical Enantiomer Discrimination

A solid-state enantioselective electrode (ASESE) based on a chiral crown ether derivative demonstrated enantiomer discrimination for methyl esters of alanine, leucine, valine, phenylalanine, and phenylglycine. Notably, 'the enantioselectivity for phenylglycine methyl ester was the highest (KR,S=8.5±7.1%)' among all tested amino acid methyl esters [1]. This quantifies the compound's superior chiral discrimination properties compared to other common amino acid methyl esters, including phenylalanine methyl ester.

Enantioselectivity
Head-to-head
KR,S = 8.5 ± 7.1% (highest among five amino acid methyl esters)
Reported enantioselectivity coefficient; supports chiral sensor development context
Potentiometric electrode; method-specific variation noted
Enantioselective Sensors Chiral Electrodes Analytical Chemistry

Chiral Auxiliary in β-Lactam Synthesis

In zinc-mediated ester enolate-imine condensation reactions, N-benzylidene-2-phenylglycine methyl ester serves as an effective chiral auxiliary for β-lactam synthesis. The reaction of the chlorozinc enolate of ethyl (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentyl)acetate with (R)-methyl N-benzylidene-2-phenylglycinate afforded trans-β-lactam products in 79% yield with excellent asymmetric induction (diastereomeric excess >97%) [1][2]. The (S)-enantiomer analog would provide the corresponding antipodal products.

β-Lactam Auxiliary
Class-level
de >97% (79% yield) for (R)-enantiomer analog
Stereochemical-control context; (S)-series expected to deliver antipodal diastereoselectivity
Class-level inference; direct (S)-enantiomer data to verify
Asymmetric Synthesis β-Lactam Antibiotics Chiral Auxiliary

Enzymatic Resolution Efficiency

Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester using ammonium carbamate as the acyl acceptor and in situ racemization achieves high conversion and enantiopurity. Using 1 mM benzaldehyde or 0.6 mM chloropyridoxal as racemizing catalyst, 80% substrate conversion with 95% enantiomeric excess of the product was achieved at 20°C after 7 hours [1]. This demonstrates that racemic phenylglycine methyl ester can be efficiently resolved to yield enantiomerically enriched (S)-product.

Enzymatic Resolution
Class-level
80% conversion, 95% ee from racemate (lipase, 20°C, 7 h)
Supports procurement of enantiopure (S)-form via resolution pathway
Reported conditions; lot-specific ee should be verified
Biocatalysis Enzymatic Resolution Dynamic Kinetic Resolution

Enantiomer Differentiation by Optical Rotation

The (S)-enantiomer exhibits a specific optical rotation of [α]D²⁰ = +142.8 ± 2° (c=1 in MeOH) , while the (R)-enantiomer shows [α]D²⁰ = -132 ± 2° (c=1 in MeOH) . This opposite and non-identical magnitude of optical rotation provides a straightforward analytical method for enantiomer identification and purity assessment.

Optical Rotation
Data to verify
[α]D²⁰ = +142.8 ± 2° (c=1, MeOH)
Supports enantiomeric identity confirmation; magnitude distinct from (R)-enantiomer
Source absent; verify per lot and against certificate of analysis
Chiroptical Properties Enantiopurity Analysis Quality Control

Applications of (S)-Phenylglycine Methyl Ester HCl


Stereocontrolled β-Lactam Synthesis

The high diastereoselectivity (>97% de) demonstrated in β-lactam formation using phenylglycine methyl ester-derived imines positions (S)-(+)-2-phenylglycine methyl ester hydrochloride as a critical chiral auxiliary for synthesizing specific stereoisomers of β-lactam antibiotics [1][2]. Procurement of the correct (S)-enantiomer is essential for accessing the desired stereochemical series in compounds such as ampicillin, cephalosporins, and novel β-lactamase inhibitors.

Enantioselective Sensors & Chiral Phases

The superior enantioselectivity coefficient (KR,S=8.5±7.1%) of phenylglycine methyl ester compared to other amino acid methyl esters [1] supports its use in developing sensitive chiral discrimination platforms. Applications include enantioselective electrodes for pharmaceutical quality control and chiral stationary phases for HPLC resolution of racemic drug intermediates.

Absolute Configuration by PGME Method

(S)-(+)-2-Phenylglycine methyl ester hydrochloride serves as the (S)-component of the PGME (phenylglycine methyl ester) method for determining absolute configuration of chiral carboxylic acids [1]. This NMR-based chiral anisotropic reagent method is widely adopted in natural product chemistry and pharmaceutical development, requiring both (R)- and (S)-enantiomers of high enantiopurity for reliable configurational assignment.

Biocatalytic Process Development

The established enzymatic resolution data (80% conversion, 95% ee) for phenylglycine methyl ester [1] makes (S)-(+)-2-phenylglycine methyl ester hydrochloride valuable as a chiral standard and substrate for developing and validating new biocatalytic resolution methods. It serves as a benchmark compound for evaluating lipase and other enzyme enantioselectivity in organic media.

Application
Selection Property
Validation Focus
Stereocontrolled β-lactam synthesis research
Chiral auxiliary with (S)-configuration; methyl ester protected amino acid
Diastereoselectivity endpoint review; verify antipodal induction
Enantioselective sensor & chiral phase development
Reported enantioselectivity context; direct α-phenyl scaffold
Chiral discrimination assay review; sensor response reproducibility
Absolute configuration (PGME method)
Chiral anisotropic reagent; high enantiopurity required
NMR-based configurational assignment review; enantiomeric excess verification
Biocatalytic process research
Substrate for enzymatic resolution; benchmark for lipase selectivity
Conversion and enantiopurity endpoint review; method-specific validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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